molecular formula C13H11N3O3 B11426773 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic Acid

Cat. No.: B11426773
M. Wt: 257.24 g/mol
InChI Key: VRBSUHBUFJZQNU-UHFFFAOYSA-N
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Description

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid typically involves the reaction of pyrazine-2,3-dicarboxylic anhydride with 3-methylphenylamine. The reaction is carried out in the presence of a suitable solvent, such as acetic acid, under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution can result in various substituted pyrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme decaprenylphosphoryl-β-D-ribose oxidase (DprE1), which is essential for the survival of Mycobacterium tuberculosis . By binding to this enzyme, the compound disrupts the bacterial cell wall synthesis, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its methylphenyl group enhances its lipophilicity, making it more effective in penetrating bacterial cell walls and exhibiting antimicrobial activity.

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

3-[(3-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid

InChI

InChI=1S/C13H11N3O3/c1-8-3-2-4-9(7-8)16-12(17)10-11(13(18)19)15-6-5-14-10/h2-7H,1H3,(H,16,17)(H,18,19)

InChI Key

VRBSUHBUFJZQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC=CN=C2C(=O)O

Origin of Product

United States

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